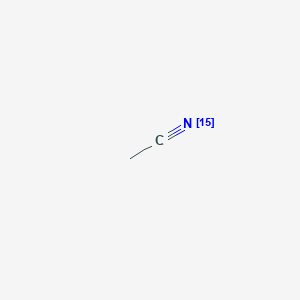

Acetonitrile-15N

Overview

Description

Acetonitrile-15N, also known as methyl cyanide-15N, is an organic compound that contains the stable isotope nitrogen-15. It is a colorless liquid with a faint, ether-like odor. This compound is widely used in various scientific fields due to its unique properties, including its ability to act as a solvent and its role in isotopic labeling for nuclear magnetic resonance (NMR) spectroscopy .

Mechanism of Action

Target of Action

Acetonitrile-15N, also known as Methyl cyanide-15N , is primarily used in nuclear magnetic resonance (NMR) spectroscopy . Its primary target is 15N-labeled compounds in various biochemical applications . The unique isotopic composition of this compound allows it to interact with these targets and provide valuable information about their structure and dynamics .

Mode of Action

In NMR spectroscopy, this compound acts as an internal standard for calibration and quantification of 15N-labeled compounds . It interacts with its targets by aligning the nuclear spin of nitrogen-15 with an external magnetic field. This interaction results in a change in the magnetic resonance frequency, which can be measured and analyzed .

Biochemical Pathways

The use of this compound in NMR spectroscopy allows for the study of various metabolic pathways and protein dynamics in living organisms . By tracking the movement and interactions of 15N-labeled compounds, researchers can gain insights into the biochemical pathways these compounds are involved in .

Pharmacokinetics

Its physical properties, such as its boiling point (81-82 °c), melting point (-48 °c), and density (0805 g/mL at 25 °C), may influence its behavior in the spectroscopic environment .

Result of Action

The result of this compound’s action is the generation of highly precise and accurate data about the structure and dynamics of 15N-labeled compounds . This data can be used to enhance our understanding of various biochemical processes, including metabolic pathways and protein dynamics .

Action Environment

The efficacy and stability of this compound as an internal standard in NMR spectroscopy can be influenced by various environmental factors. These include the strength and homogeneity of the magnetic field, the temperature of the sample, and the presence of other compounds in the sample . Proper sample preparation and instrument calibration are essential to ensure the reliability of the results obtained using this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetonitrile-15N can be synthesized through several methods. One common approach involves the reaction of ammonia-15N with acetic acid, followed by dehydration to produce this compound. Another method includes the reaction of nitrogen-15 labeled cyanogen chloride with methyl magnesium bromide .

Industrial Production Methods: Industrial production of this compound typically involves the isotopic exchange of nitrogen-15 with acetonitrile. This process can be carried out using various catalysts and reaction conditions to ensure high isotopic purity and yield .

Chemical Reactions Analysis

Types of Reactions: Acetonitrile-15N undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to produce acetamide-15N and acetic acid-15N under specific conditions.

Reduction: It can be reduced to produce ethylamine-15N.

Substitution: this compound can undergo nucleophilic substitution reactions to form various nitrogen-containing compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like ammonia, amines, and alcohols are commonly employed.

Major Products:

Oxidation: Acetamide-15N, acetic acid-15N.

Reduction: Ethylamine-15N.

Substitution: Various nitrogen-containing compounds depending on the nucleophile used.

Scientific Research Applications

Acetonitrile-15N has a wide range of applications in scientific research, including:

Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.

Biology: this compound is used in the study of metabolic pathways and enzyme mechanisms through isotopic labeling.

Medicine: It is employed in the development of pharmaceuticals and in the study of drug metabolism.

Comparison with Similar Compounds

Acetonitrile-13C: Contains the carbon-13 isotope and is used for similar applications in NMR spectroscopy.

Formamide-15N: Another nitrogen-15 labeled compound used in various chemical and biological studies.

Benzamide-15N: Used in the study of nitrogen-containing compounds and their reactions.

Uniqueness of Acetonitrile-15N: this compound is unique due to its combination of solvent properties and isotopic labeling with nitrogen-15. This makes it particularly valuable for NMR spectroscopy and other analytical techniques that require isotopic labeling. Its versatility in various chemical reactions and applications further distinguishes it from other similar compounds .

Biological Activity

Acetonitrile-15N is a stable isotopic variant of acetonitrile, where the nitrogen atom is labeled with the nitrogen-15 isotope. This compound has garnered attention in various fields, particularly in biological and chemical research due to its unique properties and applications. This article focuses on the biological activity of this compound, presenting detailed findings from recent studies, including data tables and case studies.

Overview of this compound

Acetonitrile (CH₃CN) is a polar aprotic solvent widely used in organic synthesis and analytical chemistry. The incorporation of the nitrogen-15 isotope enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, allowing for more precise studies of molecular interactions and dynamics.

1. Toxicological Studies

Recent research has highlighted the cytotoxic effects of acetonitrile and its derivatives on various cell lines. A study demonstrated that acetonitrile can induce apoptosis in human liver cells, which raises concerns regarding its safety as a solvent in biological applications . The use of this compound in toxicity assessments allows for tracing and understanding its metabolic pathways more effectively.

2. Metabolic Studies Using NMR

The application of this compound in metabolic studies has been significant due to its ability to provide detailed insights into metabolic processes. The isotopic labeling aids in distinguishing between metabolites during NMR analysis, enhancing the understanding of biochemical pathways. For instance, hyperpolarized 15N signals have been successfully detected in vivo, demonstrating the potential for real-time monitoring of metabolic changes in animal models .

Case Study 1: Cytotoxicity Assessment

A comparative study evaluated the cytotoxic effects of acetonitrile on various cell lines, including HEK293 (human embryonic kidney) and SHSY5Y (human neuroblastoma) cells. The findings indicated that exposure to acetonitrile resulted in a dose-dependent increase in cell death, with significant alterations observed in mitochondrial membrane potential and reactive oxygen species (ROS) production .

| Cell Line | Concentration (mM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|---|

| HEK293 | 0.5 | 85 | 10 |

| HEK293 | 1.0 | 55 | 35 |

| SHSY5Y | 0.5 | 80 | 12 |

| SHSY5Y | 1.0 | 50 | 40 |

Case Study 2: Metabolic Tracing

In a study focusing on metabolic tracing using this compound, researchers administered the compound to mice and monitored its distribution through NMR spectroscopy. The results showed a significant retention of the compound in renal tissues, suggesting potential applications for kidney imaging and assessment of renal function .

Research Findings

Recent advancements have demonstrated that this compound can be utilized to enhance the resolution of NMR spectra, allowing for better characterization of biomolecules such as oligosaccharides . The ability to differentiate between isotopes provides insights into molecular interactions that are otherwise challenging to resolve.

Properties

IUPAC Name |

acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N/c1-2-3/h1H3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYAHXRMPXWCK-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#[15N] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

42.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14149-39-4 | |

| Record name | 14149-39-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of Acetonitrile-15N?

A1: this compound (CH3C15N) is an isotopologue of acetonitrile (CH3CN) where the naturally occurring 14N atom is replaced with the stable isotope 15N. This substitution does not alter the chemical properties of the molecule, but it does affect its spectroscopic behavior, making it valuable for various research applications. For instance, the infrared spectrum of this compound has been studied to gain insights into the structure of carbanions. []

Q2: How is this compound utilized in studying chemical reactions?

A2: this compound serves as a valuable tool for investigating reaction mechanisms. In particular, it has been employed in the synthesis of 3-Methyl-1,2,4-triazine-[4-15N], a heterocyclic compound with potential biological activity. The use of this compound in this synthesis allows for the specific labeling of the triazine ring, enabling researchers to track the fate of the nitrogen atom throughout the reaction sequence. [] This isotopic labeling is a powerful technique for elucidating reaction pathways and optimizing synthetic strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.